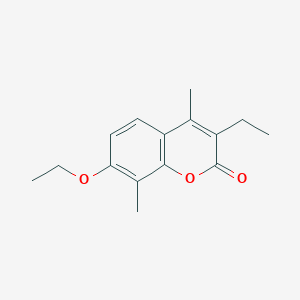![molecular formula C18H20N2O2S B5819454 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as IMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMCA is a thioamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mecanismo De Acción
The exact mechanism of action of 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of certain receptors in the brain, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, immunomodulatory effects, and effects on neurotransmitter activity. In addition, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to have antioxidant and anti-inflammatory properties, suggesting that it may have potential applications in the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. In addition, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is relatively easy to synthesize and is commercially available. However, one limitation of using 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is that its effects may be dose-dependent, meaning that the optimal dosage for a given experiment may need to be determined empirically.
Direcciones Futuras
There are a number of potential future directions for research on 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its anti-tumor activity and potential as a cancer treatment. Another direction is to explore its immunomodulatory effects and potential applications in the treatment of autoimmune diseases. Additionally, further research could be done to better understand its effects on neurotransmitter activity and potential applications in the treatment of psychiatric disorders. Finally, the development of new methods for synthesizing 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide and related compounds could lead to the discovery of new drugs with a range of potential applications.
Métodos De Síntesis
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 3-isopropoxyaniline with carbon disulfide and 3-methylbenzenesulfonyl chloride. The resulting product can then be treated with an acid to yield the final compound. Other methods for synthesizing 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide have also been reported in the literature.
Aplicaciones Científicas De Investigación
3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a variety of research areas, including cancer research, immunology, and neuroscience. In cancer research, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment. In immunology, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to modulate the activity of immune cells, suggesting that it may have potential applications in the treatment of autoimmune diseases. In neuroscience, 3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to affect the activity of certain neurotransmitters, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)22-16-9-5-7-14(11-16)17(21)20-18(23)19-15-8-4-6-13(3)10-15/h4-12H,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWMHNFIKYFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)


![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)

![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)